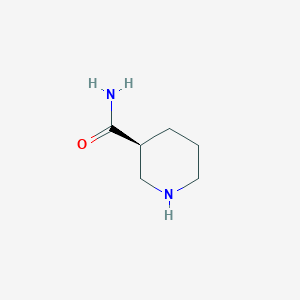![molecular formula C19H18N2O B1206752 N-[4-(2,5-dimethyl-1-pyrrolyl)phenyl]benzamide](/img/structure/B1206752.png)
N-[4-(2,5-dimethyl-1-pyrrolyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,5-dimethyl-1-pyrrolyl)phenyl]benzamide is a member of benzamides.
Scientific Research Applications
Medicinal Chemistry Applications :
- Benzamide derivatives, including those related to N-[4-(2,5-dimethyl-1-pyrrolyl)phenyl]benzamide, have shown potential in medicinal chemistry due to their ability to bind nucleotide protein targets. This suggests their utility in drug development and biological applications (Saeed et al., 2015).
- Certain benzamide derivatives, synthesized from Limonia acidissima, demonstrated inhibitory effects on nitric oxide production in microglia cells, indicating potential therapeutic applications (Kim et al., 2009).
- Novel 1H-1-pyrrolylcarboxamides, closely related to N-[4-(2,5-dimethyl-1-pyrrolyl)phenyl]benzamide, have been synthesized and characterized, highlighting their pharmacological significance (Bijev et al., 2003).
Biological Research :
- Research has identified the ability of certain benzamide compounds to inhibit mitosis in plant cells, suggesting a role in studying cell division and potential agricultural applications (Merlin et al., 1987).
- A study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide demonstrated its effect on improving monoclonal antibody production in Chinese hamster ovary cell culture, showing its potential in biotechnological and pharmaceutical manufacturing (Aki et al., 2021).
Chemical Synthesis and Analysis :
- The synthesis of new benzamide derivatives has led to the exploration of various chemical processes and their potential applications in creating novel compounds (Tseng & Chou, 1994).
- Investigations into the intermolecular interactions of antipyrine-like derivatives, which include benzamides, provide insights into the structural and electronic aspects of these compounds, useful in material science and drug design (Saeed et al., 2020).
properties
Product Name |
N-[4-(2,5-dimethyl-1-pyrrolyl)phenyl]benzamide |
|---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H18N2O/c1-14-8-9-15(2)21(14)18-12-10-17(11-13-18)20-19(22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,20,22) |
InChI Key |
LAXJSLCWBAMXMV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)phenol](/img/structure/B1206671.png)
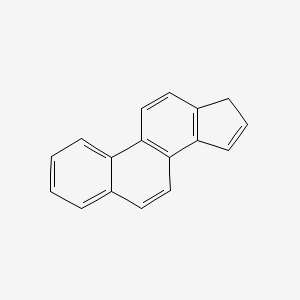



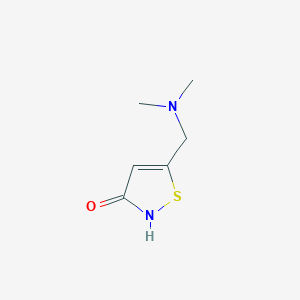
![2-[(4-Azido-2-nitrophenoxy)methyl]oxirane](/img/structure/B1206680.png)

![Bicyclo[4.2.0]octa-2,4-diene](/img/structure/B1206685.png)
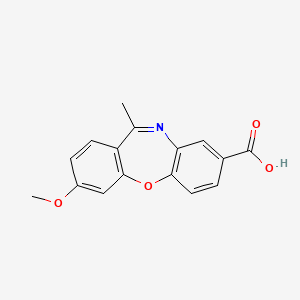
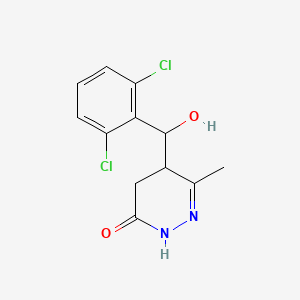
![(1R,4R,5R)-5-(benzenesulfinyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1206691.png)
